molecular formula C14H13FN2O3 B11957129 ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate CAS No. 853318-07-7

ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Cat. No.: B11957129
CAS No.: 853318-07-7
M. Wt: 276.26 g/mol
InChI Key: AGBHKJYFUWNBDX-UHFFFAOYSA-N
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Description

Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is an organic compound with a complex structure that includes a fluorophenyl group, a pyridazinone ring, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves the condensation of ethyl (4-fluorobenzoyl)acetate with appropriate reagents to form the pyridazinone ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the reagents and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the presence of the pyridazinone ring

Properties

CAS No.

853318-07-7

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C14H13FN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3

InChI Key

AGBHKJYFUWNBDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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